molecular formula C25H37ClN2O B5068975 1-(1-adamantyl)-N-mesityl-2-piperidinecarboxamide hydrochloride

1-(1-adamantyl)-N-mesityl-2-piperidinecarboxamide hydrochloride

Cat. No. B5068975
M. Wt: 417.0 g/mol
InChI Key: UBYGJIPZTJAAMA-UHFFFAOYSA-N
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Description

1-(1-Adamantyl)ethylamine hydrochloride is a compound used for the prophylaxis and treatment of illness caused by various strains of influenza A virus in adults . It is a white crystalline powder that is freely soluble in water .


Synthesis Analysis

A simple and economical process for producing amantadine hydrochloride, a related compound, has been developed. This process starts with adamantine or 1-bromoadamantane, acetonitrile, and sulfuric acid using the Ritter-type reaction to obtain N-(1-adamantyl)-acetamide, which is then deacetylated to afford 1-amino-adamantane. The salt formed with anhydrous HCl gives the final product .


Molecular Structure Analysis

The molecular formula of 1-(1-Adamantyl)ethylamine hydrochloride is C12H21N · HCl . The structure of adamantane derivatives has been studied in terms of their structural properties towards the perspective of transformation into nanodiamonds .


Chemical Reactions Analysis

The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .


Physical And Chemical Properties Analysis

1-(1-Adamantyl)ethylamine hydrochloride is a white crystalline powder that is freely soluble in water .

Mechanism of Action

While the exact mechanism of action for your specific compound is not available, a related compound, Amantadine, is known to block the proton flow through the M2 ion channel (M2 proton channel of influenza A) and thus prevents the release of viral RNA into the cytoplasm of the infected cells .

Safety and Hazards

This compound is considered hazardous. It is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation .

Future Directions

The high reactivity of adamantane derivatives offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

properties

IUPAC Name

1-(1-adamantyl)-N-(2,4,6-trimethylphenyl)piperidine-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36N2O.ClH/c1-16-8-17(2)23(18(3)9-16)26-24(28)22-6-4-5-7-27(22)25-13-19-10-20(14-25)12-21(11-19)15-25;/h8-9,19-22H,4-7,10-15H2,1-3H3,(H,26,28);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBYGJIPZTJAAMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C2CCCCN2C34CC5CC(C3)CC(C5)C4)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H37ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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